molecular formula C6H5NO5 B3260048 5-Methyl-4-nitrofuran-2-carboxylic acid CAS No. 326867-81-6

5-Methyl-4-nitrofuran-2-carboxylic acid

Cat. No.: B3260048
CAS No.: 326867-81-6
M. Wt: 171.11 g/mol
InChI Key: LXJRLXXVMGGAGC-UHFFFAOYSA-N
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Description

5-Methyl-4-nitrofuran-2-carboxylic acid is a heterocyclic organic compound that belongs to the class of nitrofurans It is characterized by a furan ring substituted with a methyl group at the 5-position, a nitro group at the 4-position, and a carboxylic acid group at the 2-position

Scientific Research Applications

5-Methyl-4-nitrofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

Target of Action

5-Methyl-4-nitro-2-furancarboxylic acid (MFA) is a substituted furoic acid with versatile applications

Mode of Action

It is synthesized from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (hmfa) by the direct cleavage of the c–oh bond in hmfa . This process involves the strong adsorption of HMFA on the carbon support surfaces, most likely via their π–π interactions . The exact interaction of MFA with its biological targets remains to be elucidated.

Biochemical Pathways

The compound is synthesized from HMFA, a bio-renewable resource . This suggests that MFA and its derivatives could potentially interact with biochemical pathways related to furan metabolism.

Action Environment

The action of MFA could potentially be influenced by various environmental factors. For instance, the synthesis of MFA from HMFA is carried out at ambient temperature , suggesting that temperature could play a role in its action.

Future Directions

The future directions for 5-Methyl-4-nitro-2-furancarboxylic acid involve the sustainable production of MFA and its derivatives from biomass resources . This is part of an efficient strategy for the selective cleavage of the α-C–OH bonds in the furan ring under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitrofuran-2-carboxylic acid typically involves the nitration of furan derivatives followed by carboxylation. One common method involves the nitration of 5-methylfuran-2-carboxylic acid using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. The reaction proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly reagents and solvents is often considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-nitrofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitrofuran-2-carboxylic acid
  • 4-Methyl-5-nitrofuran-2-carboxylic acid
  • 2-Methyl-5-nitrofuran-3-carboxylic acid

Uniqueness

5-Methyl-4-nitrofuran-2-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a carboxylic acid group in the furan ring allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

5-methyl-4-nitrofuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5/c1-3-4(7(10)11)2-5(12-3)6(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJRLXXVMGGAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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